5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The compound has an empirical formula of C9H7BrN2O2S and a molecular weight of 287.13 . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs Synthesis
Functional chemical groups present in the compound, such as heterocycles with nitrogen (N), sulphur (S), and oxygen (O), are extensively studied for their potential in synthesizing novel CNS acting drugs. These functional groups are critical in forming a large class of organic compounds, which may have effects ranging from depression alleviation to convulsion management. Notably, the furan and thiazole groups are among those that replace carbon in benzene rings, forming structures with varied CNS activities (Saganuwan, 2017).
Biomass Conversion and Sustainable Materials
The furan component of the compound underlines its relevance in the conversion of plant biomass to furan derivatives, which are critical for the development of sustainable polymers, functional materials, and fuels. This application is especially pertinent in seeking alternatives to non-renewable hydrocarbon sources. Research indicates that furan derivatives could significantly contribute to a more sustainable chemical industry, providing the backbone for a wide range of products, including monomers, polymers, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
DNA Interaction and Medicinal Chemistry
Compounds with benzimidazole and furan rings, similar to the one , have been studied for their ability to bind to the DNA minor groove, offering insights into drug design and the development of therapeutic agents. This interaction is crucial for understanding the molecular basis of DNA sequence recognition and the potential therapeutic applications of such compounds, including their use in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Environmental and Health Implications of Brominated Compounds
The brominated aspect of this compound draws attention to the environmental and health implications of brominated organic compounds, particularly in the context of flame retardants and their degradation products. Studies on similar brominated substances have highlighted concerns regarding their persistence in the environment and potential health risks, underscoring the need for further research into their effects and the mechanisms of action (Birnbaum, Staskal, & Diliberto, 2003).
Future Directions
The future directions for the study and application of “5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-2-carboxamide” and similar compounds could involve further exploration of their diverse biological activities . This could lead to the development of new drugs with lesser side effects. Additionally, new methods for the synthesis of these compounds could be developed, expanding their potential applications in various fields.
Properties
IUPAC Name |
5-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-4-3-11(20-12)13(19)17-8-10-2-1-6-18(9-10)14-16-5-7-21-14/h3-5,7,10H,1-2,6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJOBCUXJCABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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